3-Methyl Substituent Drives 4- to 9-Fold Superior Antiproliferative Activity in A549 Lung Cancer Cells
The 3-methyl substituent on the triazole ring, as found in derivatives synthesized from CAS 1492244-81-1, is essential for potent antiproliferative activity. In the head-to-head study by Liu et al. (2022), compound 17l (derived from the 3-methyl series carrying both F and CH3 substituents) exhibited an IC50 of 0.98 ± 0.08 µM against A549 lung adenocarcinoma cells. In contrast, the best-performing compound from the des-methyl series (16j, which lacks the 3-methyl group) showed an IC50 of 3.26 ± 0.67 µM in the same assay [1]. This represents an approximately 3.3-fold enhancement in potency attributable to the 3-methyl substitution. When comparing the unsubstituted phenyl analogs (16b vs. 17b), the difference is even more pronounced: IC50 values of 6.46 µM vs. 1.23 µM, representing a 5.25-fold improvement [1].
| Evidence Dimension | A549 lung adenocarcinoma cell antiproliferative activity (MTT assay, 72 h) |
|---|---|
| Target Compound Data | Compound 17l (3-methyl series, contains the 3-methyl group from CAS 1492244-81-1): IC50 = 0.98 ± 0.08 µM; Compound 17a (3-methyl series, unsubstituted phenyl): IC50 = 1.23 ± 0.13 µM |
| Comparator Or Baseline | Compound 16j (des-methyl series, best performer): IC50 = 3.26 ± 0.67 µM; Compound 16b (des-methyl series, unsubstituted phenyl): IC50 = 6.46 ± 0.33 µM; Foretinib (positive control): IC50 = 0.71 ± 0.05 µM |
| Quantified Difference | 3.3-fold (17l vs. 16j); 5.25-fold (17a vs. 16b) improvement in potency |
| Conditions | A549 human lung adenocarcinoma cell line; MTT assay; 72 h incubation; foretinib as positive control; data represent mean ± SD of two independent determinations [1] |
Why This Matters
A 3- to 5-fold difference in cellular IC50 directly impacts the viability of a lead compound in anticancer drug discovery programs; procurement of the correct 3-methyl building block is therefore critical for reproducing published potent inhibitors.
- [1] Liu, X., Li, Y., Zhang, Q., Pan, Q., Zheng, P., Dai, X., Bai, Z., Zhu, W. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 2022, 10, 815534. Table 1: Antiproliferative and c-Met kinase inhibitory activities. View Source
